MK-0557

Übersicht

Beschreibung

MK-0557 is a highly selective, orally administered antagonist of the neuropeptide Y5 receptor. It was developed by Merck for the treatment of obesity. Neuropeptide Y is a potent orexigenic neuropeptide, and antagonism of neuropeptide Y Y1 and neuropeptide Y Y5 receptors is considered a potentially important anti-obesity drug target .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a model compound for studying the interactions of neuropeptide Y receptors.

Biology: The compound is used to investigate the role of neuropeptide Y in regulating food intake and energy balance.

Safety and Hazards

MK-0557 is not classified as a dangerous substance according to GHS . It is advised to avoid dust formation and breathing mist, gas, or vapors . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If swallowed or inhaled, medical attention should be sought immediately .

Zukünftige Richtungen

While the strategy of NPY5 receptor (NPY5R) antagonism has been unsuccessful for the treatment of obesity, the MK-0557 development program by Merck highlights important aspects of rational and efficient transition from preclinical to clinical drug development . The drug’s highest R&D status is currently discontinued .

Wirkmechanismus

MK-0557 exerts its effects by selectively binding to and antagonizing the neuropeptide Y5 receptor. This receptor is involved in the regulation of food intake and energy balance. By blocking the receptor, this compound reduces the orexigenic effects of neuropeptide Y, leading to decreased food intake and potential weight loss .

Biochemische Analyse

Biochemical Properties

MK-0557 interacts with the Neuropeptide Y5 receptor, a potent orexigenic neuropeptide . It has a Ki value of 1.6 nM, indicating a high affinity for this receptor . This compound does not significantly bind to other Neuropeptide Y receptors such as NPY1R, NPY2R, NPY4R, or mouse NPY6R at concentrations of 10 μM .

Cellular Effects

This compound has been shown to influence cell function by antagonizing the effects of the Neuropeptide Y5 receptor . This receptor is involved in various cellular processes, including food intake regulation and obesity . By blocking this receptor, this compound can potentially reduce body weight gain and hyperphagia .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Neuropeptide Y5 receptor, thereby inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and cellular metabolism, contributing to its potential anti-obesity effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to cause a significant reduction in body weight gain in diet-induced obese mice over time

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, when lean mice on regular chow were switched to a medium high-fat diet and treated with this compound at 30 mg/kg PO QD, this compound caused a 40% reduction in body weight gain at day 35 .

Metabolic Pathways

Given its interaction with the Neuropeptide Y5 receptor, it may influence metabolic flux or metabolite levels related to this receptor’s activity .

Vorbereitungsmethoden

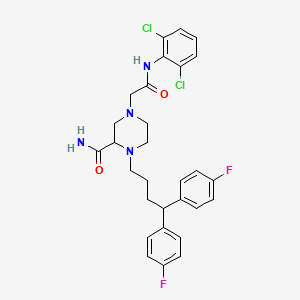

The synthetic routes and reaction conditions for MK-0557 involve multiple steps. The compound is synthesized through a series of chemical reactions that include the formation of a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail.

Analyse Chemischer Reaktionen

MK-0557 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific sites on the molecule.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

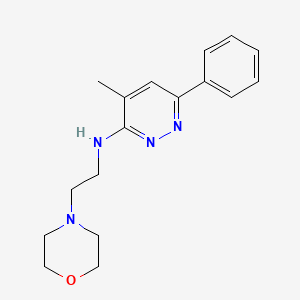

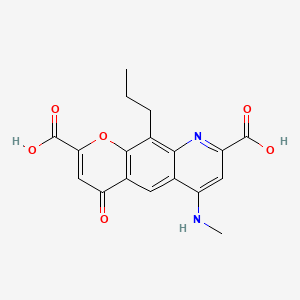

MK-0557 is unique in its high selectivity for the neuropeptide Y5 receptor. Similar compounds include other neuropeptide Y receptor antagonists, such as:

BIBP 3226: A neuropeptide Y1 receptor antagonist.

GR231118: A neuropeptide Y2 receptor antagonist.

MK-0764: Another neuropeptide Y5 receptor antagonist developed by Merck.

These compounds differ in their receptor selectivity and therapeutic applications, with this compound being specifically targeted for obesity treatment due to its selective antagonism of the neuropeptide Y5 receptor .

Eigenschaften

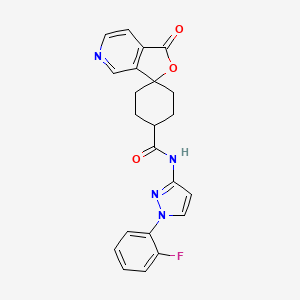

IUPAC Name |

N-[1-(2-fluorophenyl)pyrazol-3-yl]-1'-oxospiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3/c23-17-3-1-2-4-18(17)27-12-8-19(26-27)25-20(28)14-5-9-22(10-6-14)16-13-24-11-7-15(16)21(29)30-22/h1-4,7-8,11-14H,5-6,9-10H2,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYZIRFUCOMQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C(=O)NC3=NN(C=C3)C4=CC=CC=C4F)C5=C(C=CN=C5)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

328232-95-7, 935765-76-7 | |

| Record name | MK-0557 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328232957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK 0557 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935765767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0557 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-0557 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVE36P8422 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

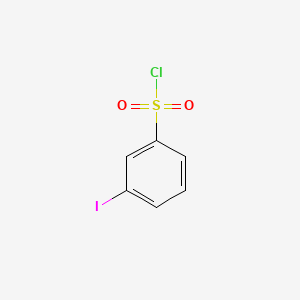

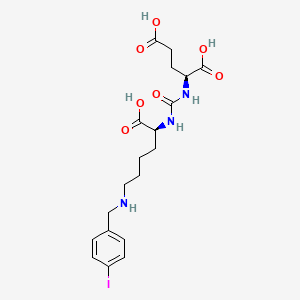

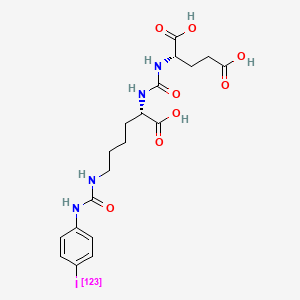

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

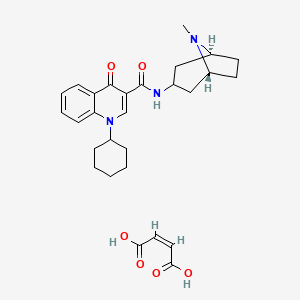

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of MK-0557 and its connection to obesity?

A1: this compound is a highly selective and potent antagonist of the Neuropeptide Y5 receptor (NPY5R) []. Neuropeptide Y (NPY), acting through NPY receptors, is known to stimulate food intake []. Studies suggest that the NPY5R plays a significant role in mediating the orexigenic (appetite-stimulating) effects of NPY []. By blocking the NPY5R, this compound aims to reduce food intake and potentially aid in weight loss.

Q2: What were the outcomes of clinical trials involving this compound for weight loss?

A2: Preclinical studies with this compound showed promising results, demonstrating weight loss in rodent models of obesity []. This led to clinical trials in humans. While initial short-term studies suggested potential weight loss benefits, larger, long-term clinical trials revealed that this compound resulted in minimal weight loss []. The reasons for this discrepancy between preclinical and clinical findings require further investigation.

Q3: Are there alternative strategies for targeting the NPY system for obesity treatment?

A3: Research suggests that both the Y1 and Y5 receptors mediate the orexigenic actions of NPY []. While this compound specifically targets the NPY5R, future therapeutic approaches might consider dual blockade of both Y1 and Y5 receptors to achieve more robust weight loss effects []. This highlights the complexity of the NPY system and the need for continued research to identify effective therapeutic strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.